(R)-Tropic Acid Methyl Ester

Description

Significance of Enantiomerically Pure Compounds in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. chiralpedia.com Molecules that are non-superimposable mirror images of each other are called enantiomers. numberanalytics.com While enantiomers share the same physical and chemical properties in an achiral environment, they often exhibit vastly different biological activities. chiralpedia.comnih.gov This is because biological systems, such as the human body, are themselves chiral and can interact differently with each enantiomer. ub.edu

One enantiomer of a drug might provide a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. chiralpedia.com The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was a sedative while the other was teratogenic, tragically highlighted the critical need for enantiomerically pure compounds in pharmaceuticals. chiralpedia.com Consequently, regulatory bodies like the U.S. Food and Drug Administration have established guidelines that emphasize the importance of understanding the stereochemistry of drug candidates early in the development process. nih.gov The demand for enantiopure products has spurred significant progress in asymmetric synthesis, a field dedicated to producing a single, desired enantiomer of a chiral molecule. ub.eduwikipedia.org

Overview of Tropic Acid Esters as Chiral Building Blocks

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that possesses a chiral center. researchgate.net This chirality means it exists as two enantiomers: (R)-tropic acid and (S)-tropic acid. ontosight.ai Esters derived from tropic acid, such as the methyl, ethyl, or butyl esters, are valuable chiral building blocks in organic synthesis. researchgate.netresearchgate.net These esters provide a scaffold with a defined stereocenter that can be incorporated into more complex molecules.

The utility of tropic acid esters as chiral synthons stems from their role as key intermediates in the synthesis of important pharmaceuticals, particularly tropane (B1204802) alkaloids like atropine (B194438) and scopolamine. ontosight.airesearchgate.net The biological activity of these alkaloids is highly dependent on the stereochemistry of the tropic acid moiety. rsc.org For instance, (S)-hyoscyamine is a potent parasympathetic blocker, whereas its (R)-enantiomer is significantly less active. rsc.org This makes the synthesis of enantiomerically pure tropic acid esters a critical step in producing these and other biologically active molecules. google.com Researchers have developed various methods, including enzymatic kinetic resolution, to separate the enantiomers of tropic acid esters and obtain them in high enantiomeric excess. researchgate.netresearchgate.net

Scope of Academic Research on (R)-Tropic Acid Methyl Ester

Academic research on this compound primarily focuses on its synthesis and its application as a chiral starting material. Studies have explored various synthetic routes to obtain this specific enantiomer with high purity. One notable approach involves the enzymatic hydrolytic resolution of racemic tropic acid esters. researchgate.net For example, the use of a thermally stable esterase from Klebsiella oxytoca has shown excellent enantioselectivity for the hydrolysis of (R,S)-tropic acid esters, with the methyl ester being the optimal substrate for achieving high enantioselectivity. researchgate.net

Another significant area of research is the development of efficient esterification methods. Traditional methods often result in low yields. nih.gov However, newer approaches, such as using a dried Dowex H+/NaI system, have demonstrated significantly higher isolated yields for tropic acid methyl ester. nih.gov The table below summarizes some of the reported yields for the synthesis of this compound.

| Synthesis Method | Reactants | Yield | Reference |

| Dowex H+/NaI Approach | Tropic acid, Methanol (B129727) | 83% | nih.gov |

| Basic Fischer Esterification | Tropic acid, Sulfuric acid (catalyst) | <20% | researchgate.netnih.gov |

Furthermore, research delves into the dynamic kinetic resolution of related compounds to produce chiral tropic acid, which can then be esterified. For instance, the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone has been investigated as a pathway to chiral tropic acid with high enantioselectivity. rsc.orgnih.gov The primary goal of this research is to establish efficient and stereoselective synthetic routes to this compound, thereby facilitating its use in the synthesis of complex, enantiomerically pure target molecules.

Structure

3D Structure

Properties

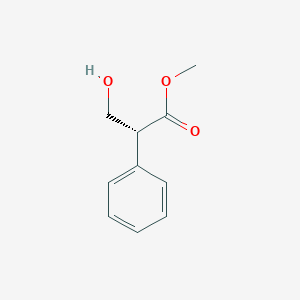

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl (2R)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |

InChI Key |

OLEWRQVKIUHEJP-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)[C@@H](CO)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for R Tropic Acid Methyl Ester and Its Enantiomers

Chemical Synthesis Approaches to Tropic Acid Methyl Ester

Several chemical methods for the synthesis of tropic acid methyl ester have been reported. One common approach involves the esterification of tropic acid. A green and efficient method utilizes a dried Dowex H+/NaI system. nih.gov In this procedure, tropic acid is stirred with dried sodium iodide, dried Dowex 50W-X8 ion-exchange resin, and dried methanol (B129727) at room temperature, yielding tropic acid methyl ester with an isolated yield of 83%. nih.gov This is a significant improvement over many previously reported methods, such as basic Fischer esterification catalyzed by sulfuric acid, which often resulted in poor yields (<20%). researchgate.netnih.gov

Another synthetic route starts from methyl phenylacetate (B1230308). guidechem.com In this method, methyl phenylacetate is reacted with paraformaldehyde in dimethyl sulfoxide (B87167) (DMSO) with sodium bicarbonate as a catalyst. The reaction mixture is heated, and after workup and vacuum distillation, methyl tropate (B1238587) is obtained as a colorless oil with a yield of 72.9%. guidechem.com

A different approach involves the condensation of methyl phenylacetate with ethyl formate (B1220265) in the presence of sodium ethoxide to produce α-formylmethyl phenylacetate. This intermediate is then reduced with potassium borohydride (B1222165) (KBH₄) to give methyl tropate. guidechem.com Additionally, methyl tropate is an intermediate in the synthesis of 2-phenyl-1,3-propanediol, where it is formed in situ and subsequently reduced. google.com

The table below summarizes some of the reported chemical synthesis methods for tropic acid methyl ester.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Tropic Acid | Dried NaI, Dried Dowex 50W-X8, Dried MeOH, Room Temp. | (R)-Tropic Acid Methyl Ester | 83% | nih.gov |

| Methyl Phenylacetate | Paraformaldehyde, NaHCO₃, DMSO, 34-46°C | This compound | 72.9% | guidechem.com |

| Methyl Phenylacetate | 1. Sodium Ethoxide, Ethyl Formate; 2. KBH₄ | This compound | 56% (for tropic acid) | guidechem.com |

Synthesis of Racemic Tropic Acid Esters as Precursors

The synthesis of racemic tropic acid esters is a crucial step for subsequent resolution to obtain the desired enantiomerically pure compounds.

1 Preparation from 3-Hydroxy-2-phenylacrylic Acid Ethyl Ester via NaBH4 Reduction

An improved method for preparing racemic mixtures of tropic acid ethyl ester involves the reduction of 3-hydroxy-2-phenylacrylic acid ethyl ester using sodium borohydride (NaBH4) in methanol. researchgate.netresearchgate.net This procedure is considered superior to previous methods because it is cleaner, safer, and allows for an easier work-up. researchgate.netresearchgate.net The resulting racemic tropic acid ethyl ester can then be used in kinetic resolution studies to separate the enantiomers. researchgate.net For example, the lipase (B570770) PS-catalyzed acylation of the racemic ester can produce (S)-(-)-3-acetoxy tropic acid ethyl ester and (R)-(+)-tropic acid ethyl ester in high yields and excellent enantiomeric excess. researchgate.net

Prior Art Synthesis Routes involving α-Hydroxymethylene Phenylacetic Acid

Grignard Reaction-Based Methods for β-Hydroxypropionic Acids

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Its application extends to the synthesis of β-hydroxypropionic acids and their derivatives, including tropic acid. These methods typically involve the reaction of a Grignard reagent, acting as a strong nucleophile, with a suitable electrophilic carbonyl compound. libretexts.orgmnstate.edu The versatility of this approach allows for the construction of a wide array of α-substituted-β-hydroxypropionic acids by varying the Grignard reagent and the carbonyl substrate.

A notable process for preparing tropic acid and its analogs involves the reaction of a Grignard complex, derived from a salt of an α-substituted acetic acid, with formaldehyde (B43269). google.com This method provides a direct route to α-aryl-β-hydroxypropionic acids. The general scheme involves the initial formation of a Grignard complex from a salt of a substituted acetic acid, such as sodium diphenylacetate, using magnesium and an alkyl halide like isopropyl chloride. google.com This complex is then reacted with a large excess of formaldehyde to introduce the hydroxymethyl group, yielding the desired β-hydroxypropionic acid after acidic workup. google.com

This process holds significant advantages over previous multi-step methods that required esterification, condensation, reduction, and saponification. google.com The reaction is carried out in an anhydrous medium, typically ether, and initiated using conventional methods for starting Grignard reactions. google.com

Table 1: Synthesis of Tropic Acid via Grignard Reaction with Formaldehyde Data sourced from Blicke, F.F. (1955). U.S. Patent No. 2,716,650A. google.com

| Starting Material | Reagents | Key Steps | Product | Yield |

|---|---|---|---|---|

| Salt of Phenylacetic Acid | 1) Magnesium, Isopropyl Chloride (in ether) 2) Depolymerized Paraformaldehyde 3) Dilute Acid (for workup) | Formation of the Grignard complex, followed by reaction with formaldehyde at 0°C, reflux, and subsequent hydrolysis. | Tropic Acid | Crude yield of 27.1 g from 0.5 mole starting material. |

Another Grignard-based strategy involves the coupling reaction of a Grignard reagent with pyruvic acid or its derivatives. This approach is useful for synthesizing α-aryl-α-hydroxypropionic acids. For instance, a known impurity of Flurbiprofen, 2-(2-fluoro-4-biphenyl)-2-hydroxypropionic acid, is prepared using this methodology. google.com The synthesis begins with the formation of a Grignard reagent from 4-bromo-2-fluorobiphenyl (B126189) and magnesium in tetrahydrofuran (B95107) (THF). This reagent is then coupled with pyruvic acid to yield the final product after acidification. google.com This method is noted for its simple operation and short reaction time. google.com

Table 2: Synthesis of a Flurbiprofen Impurity via Grignard Reaction with Pyruvic Acid Data sourced from CN112457182A. google.com

| Starting Material | Reagents | Key Steps | Product |

|---|---|---|---|

| 4-bromo-2-fluorobiphenyl | 1) Magnesium powder in anhydrous THF 2) Pyruvic acid 3) Acidification | Grignard reagent formation at 15-50°C, followed by coupling with pyruvic acid at 0-5°C, and subsequent reaction at 25°C. | 2-(2-fluoro-4-biphenyl)-2-hydroxypropionic acid |

Similarly, the reaction of a Grignard reagent with a glyoxalic acid derivative can be employed. The synthesis of p-methoxy-atrolactinic acid, a related α-hydroxy acid, was achieved by reacting p-methoxyphenyl glyoxalic acid with methyl magnesium iodide. core.ac.uk This reaction demonstrates the utility of α-keto acids as electrophiles in Grignard syntheses to produce atrolactic acid derivatives.

Table 3: Synthesis of p-Methoxy-atrolactinic Acid via Grignard Reaction Data sourced from Seshadri, T.R. & Yadav, R.S. (1953). core.ac.uk

| Starting Material | Grignard Reagent | Key Steps | Product | Yield |

|---|---|---|---|---|

| p-methoxyphenyl glyoxalic acid | Methyl magnesium iodide (from methyl iodide and magnesium) | The Grignard reagent solution was added dropwise to the glyoxalic acid solution in ether at 0°C. The product was isolated after treatment with ice and dilute sulfuric acid. | p-methoxy-atrolactinic acid | 6-7 g |

While these Grignard methodologies are effective for the synthesis of the racemic acid backbone, achieving high enantioselectivity for a specific enantiomer like this compound directly from a Grignard reaction remains a significant challenge due to the high reactivity of the Grignard reagent. mmu.ac.ukrug.nl The development of catalytic asymmetric Grignard reactions often requires the use of chiral ligands to modulate the reactivity and stereochemical outcome of the addition to the carbonyl group. rug.nlrsc.org

Stereochemical Aspects and Reaction Mechanism Investigations

Mechanistic Insights into Enzymatic Enantioselection

The enzymatic kinetic resolution of tropic acid and its esters is a highly effective method for producing enantiomerically pure forms of this important chiral building block. researchgate.netresearchgate.net Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia (lipase PS), are frequently employed biocatalysts for these transformations. researchgate.netrsc.org The stereoselectivity of these enzymes is governed by intricate interactions within the active site, which can be understood through detailed mechanistic and kinetic studies.

The kinetic analysis of the enzymatic acylation of tropic acid esters is often described using an expanded Michaelis-Menten mechanism. researchgate.net This model accounts for the multi-step process inherent in lipase (B570770) catalysis, which follows a Ping-Pong Bi-Bi mechanism. nih.gov The process for an ester substrate begins with the nucleophilic attack by the serine residue of the enzyme's catalytic triad (B1167595) (Ser-His-Asp) on the carbonyl carbon of the ester. d-nb.infomdpi.com This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. mdpi.com

The intermediate then collapses, releasing the alcohol portion of the ester and forming a stable acyl-enzyme intermediate. d-nb.infomdpi.com In the subsequent step, a nucleophile (such as water in hydrolysis or an alcohol in transesterification) attacks the acyl-enzyme complex. This forms a second tetrahedral intermediate, which then breaks down to release the acylated product and regenerate the free enzyme, completing the catalytic cycle. mdpi.com This detailed mechanism allows for a more precise analysis of the individual rate constants and binding affinities for each enantiomer, providing a deeper understanding of the basis of enantioselection. researchgate.net

Quantitative structure-enantioselectivity relationships (QSER) are valuable for interpreting the reaction mechanism and rationalizing the observed stereoselectivity in the enzymatic resolution of tropic acid esters. researchgate.net Studies have established correlations between the electronic properties of the leaving group in the ester and the enzyme's enantioselectivity. researchgate.net For the acylation of (R,S)-tropic acid esters, a linear relationship can be observed when plotting the logarithms of the specificity constants (representing the efficiency of the enzyme for a particular enantiomer) against the inductive parameter (e.g., Taft's σ* constant) of the alcohol moiety. researchgate.net

This correlation suggests that the electronic nature of the ester's alcohol group significantly influences the rates of reaction for the (R)- and (S)-enantiomers differently. By analyzing these relationships, it's possible to predict and optimize the enantioselectivity. For instance, such analyses have helped to explain why the methyl ester often provides the optimal enantioselectivity in these lipase-catalyzed resolutions. researchgate.net The steric bulk of the α-substituent also plays a critical role; an increase in the size of this substituent generally leads to a decrease in the reaction rate. nih.gov

The substituent at the chiral α-carbon of tropic acid esters has a profound impact on both the catalytic activity and the enantioselectivity of the resolving enzyme. researchgate.net Kinetic analyses comparing various α-substituted phenylacetic acid esters reveal significant differences in reaction outcomes. For example, in resolutions catalyzed by lipase PS, the nature of the α-substituent (e.g., -CH₂OH in tropic acid vs. -OCH₃, -CH₃, -H, or -Cl in its analogues) dramatically affects the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. researchgate.net

Generally, enzymes like lipase PS can exhibit good (E > 50) to excellent (E > 100) enantioselectivity for these substrates. researchgate.net The hydroxymethyl group (-CH₂OH) of tropic acid is a primary alcohol, and its acylation is the basis for kinetic resolution. researchgate.net The size, polarity, and hydrogen-bonding capability of the α-substituent influence how each enantiomer fits into the enzyme's active site, thereby dictating the rates of acylation and the resulting stereoselectivity. researchgate.netnih.gov Increasing the steric bulk of the α-substituent has been shown to significantly decrease the reaction rate. nih.gov

| α-Substituent | Substrate | Enzyme | E-value | Reference |

| -CH₂OH | (R,S)-Tropic acid ethyl ester | Lipase PS | High (94% ee for R-ester) | researchgate.net |

| -OCH₃ | (R,S)-Ethyl α-methoxyphenyl acetate | Esterase (Klebsiella oxytoca) | > 100 | researchgate.net |

| -Cl | (R,S)-Ethyl α-chlorophenyl acetate | Lipase PS | Good to Excellent | researchgate.net |

| -CH₃ | (R,S)-Ethyl α-methylphenyl acetate | Lipase PS | Good to Excellent | researchgate.net |

The pH of the reaction medium is a critical parameter in enzymatic resolutions, as it can significantly alter the ionization state of amino acid residues in the enzyme's active site and the substrate itself. frontiersin.orgresearchgate.net This, in turn, affects substrate binding and catalytic efficiency. For lipase-catalyzed reactions, there is typically an optimal pH range for activity; for many lipases, this is near neutral or slightly alkaline, often between pH 7 and 9. nih.gov

Racemization Dynamics of Tropic Acid and its Esters

The stereochemical stability of the chiral center in tropic acid and its derivatives is a key consideration, particularly under basic conditions where racemization can occur. rsc.orgrsc.org This phenomenon can be a challenge in syntheses aiming for high enantiopurity but can also be harnessed advantageously in dynamic kinetic resolution (DKR) processes. rsc.orgsci-hub.se

The chiral center of tropic acid and its esters, located at the α-carbon to the carboxyl group, is susceptible to racemization under alkaline conditions. rsc.org This process occurs through the formation of a planar, achiral enol or enolate intermediate. wikipedia.org The presence of a base facilitates the removal of the acidic α-proton, leading to the formation of this intermediate. rsc.orgwikipedia.org Subsequent protonation of the enolate can occur from either face with equal probability, resulting in the formation of a racemic mixture of the (R)- and (S)-enantiomers. wikipedia.org

This base-catalyzed racemization is a critical component of dynamic kinetic resolution (DKR), a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. sci-hub.se In the DKR of tropic acid esters, an enzymatic kinetic resolution is coupled with an in-situ racemization of the less reactive enantiomer. sci-hub.se While the enzyme selectively acylates one enantiomer, a chemical catalyst (often a ruthenium complex or a base) continuously racemizes the remaining, unreacted enantiomer. researchgate.netsci-hub.se This ensures a constant supply of the reactive enantiomer for the enzyme, allowing the reaction to proceed beyond the 50% theoretical yield limit of a standard kinetic resolution. sci-hub.se

Enantiodifferentiation vs. Racemization in Hydrolytic Processes

The stereochemistry of the tropic acid moiety is crucial for the biological activity of tropane (B1204802) alkaloids. rsc.org The hydrolysis of tropic acid esters, such as (R)-Tropic Acid Methyl Ester, presents a key challenge in stereochemical control. Two competing processes, enantiodifferentiation and racemization, are central to understanding the outcomes of these hydrolytic reactions, particularly under basic conditions. rsc.org

Racemization under basic conditions can occur prior to hydrolysis, creating an equilibrium between the (R) and (S) enantiomers of the ester. rsc.orgrsc.org This equilibrium is essential for processes like dynamic kinetic resolution (DKR), which can theoretically convert a racemic mixture entirely into a single desired enantiomer of the product, tropic acid. rsc.orgrsc.org In this approach, a chiral catalyst selectively hydrolyzes one enantiomer from the racemic mixture—a process known as enantiodifferentiation. rsc.org As one enantiomer is consumed, the racemization equilibrium continuously replenishes it from the other, allowing for a yield far exceeding the 50% limit of standard kinetic resolution. rsc.org

Research into the hydrolytic dynamic kinetic resolution of tropic acid β-lactone (3-phenyl-2-oxetanone) highlights this interplay. Studies have shown that a chiral phase-transfer catalyst under basic conditions can achieve the asymmetric hydrolysis of the racemic lactone. rsc.org The success of this DKR process relies on the rapid racemization of the starting ester, allowing the chiral catalyst to selectively hydrolyze one enantiomer to produce enantioenriched tropic acid. rsc.orgrsc.org

Key Concepts in Hydrolytic Dynamic Kinetic Resolution of Tropic Acid Esters

| Process | Description | Significance |

|---|---|---|

| Racemization | The process by which the starting racemic ester enantiomers are in rapid equilibrium under basic conditions. rsc.org | Enables the conversion of more than 50% of the starting material into a single enantiomeric product. rsc.org |

| Enantiodifferentiation | The selective hydrolysis of one ester enantiomer over the other, mediated by a chiral catalyst. rsc.org | Determines the enantiomeric excess (ee) and configuration of the final tropic acid product. rsc.org |

| Dynamic Kinetic Resolution (DKR) | A combination of rapid racemization of the substrate and highly selective enzymatic or catalytic reaction. rsc.org | Provides a pathway to chiral tropic acid with high yield and high enantioselectivity from a racemic precursor. rsc.org |

Biosynthetic Pathways of Tropic Acid

The biosynthesis of tropic acid, the acidic component of medicinally important tropane alkaloids like hyoscyamine (B1674123) and scopolamine, is a fascinating metabolic process that begins with the amino acid L-phenylalanine. oup.comcdnsciencepub.com The pathway involves a unique and complex intramolecular rearrangement to form the characteristic 3-hydroxy-2-phenylpropanoic acid structure. oup.com

Intramolecular Rearrangement from L-Phenylalanine Skeleton

The foundational step in the biosynthesis of tropic acid is an unusual intramolecular rearrangement of the carbon skeleton of L-phenylalanine. oup.comnih.gov It has been firmly established that the C6-C3 backbone of phenylalanine is conserved, but the side chain undergoes a significant structural reorganization. oup.com Specifically, this process involves a 1,2-migration of the carboxyl group of phenylalanine from its original position at C-2 to the adjacent C-3 position of the side chain. cdnsciencepub.com This rearrangement is without many parallels in natural product biosynthesis and is a critical transformation in forming the tropic acid structure. oup.com The carbon that was C-2 of phenylalanine ultimately becomes the hydroxymethyl group of tropic acid. oup.com

Role of (R)-D-Phenyllactate as a Precursor to (S)-Tropic Acid

While L-phenylalanine is the ultimate origin of the tropic acid skeleton, evidence suggests that the key rearrangement does not occur directly on phenylalanine itself but rather at the level of a downstream intermediate, phenyllactic acid. oup.com Feeding experiments have demonstrated that phenyllactic acid can serve as an efficient precursor for tropic acid. oup.com

Further stereochemical investigations have pinpointed the exact enantiomer involved in this transformation. Through incubation studies using isotopically labeled (R)-D-phenyllactic acid and (S)-L-phenyllactic acid with root cultures of Datura stramonium, it was conclusively shown that only the (R)-D enantiomer is processed by the mutase enzyme involved in the biosynthesis of hyoscyamine (which contains (S)-tropic acid). rsc.org When the (S)-L enantiomer was supplied, the isotopic label was lost, indicating it is not the direct substrate for the rearrangement. rsc.org Therefore, (R)-D-phenyllactate is the specific precursor that undergoes the intramolecular rearrangement to form the (S)-tropic acid moiety. rsc.org

Processing of Phenyllactate Enantiomers in Tropic Acid Biosynthesis

| Precursor Fed to Datura stramonium | Isotopic Label Retention in Product | Conclusion |

|---|---|---|

| (R)-D-phenyl[2-13C, 2H]lactic acid | 13C–2H bond retained at C-3 of the tropate (B1238587) moiety. rsc.org | (R)-D-phenyllactate is the enantiomer processed by the mutase. rsc.org |

| (S)-L-phenyl[2-13C, 2H]lactic acid | Deuterium (2H) label is lost. rsc.org | (S)-L-phenyllactate is not the direct substrate for the rearrangement. rsc.org |

Stereospecific Migration of Carboxyl Group in Biosynthesis

The stereochemical course of the carboxyl group migration has been elucidated through elegant feeding experiments using phenylalanine stereospecifically labeled with tritium (B154650) at its prochiral C-3 position. cdnsciencepub.com By feeding (2S,3R)- and (2S,3S)-[1-¹⁴C,3-³H]phenylalanine to Datura innoxia plants and analyzing the resulting alkaloids, the fate of the tritium label could be determined. cdnsciencepub.com

The results of these experiments demonstrated that the migration of the carboxyl group from C-2 to C-3 of the phenylalanine skeleton proceeds with retention of configuration at the carbon center to which it migrates. cdnsciencepub.com If the migration had occurred with inversion of configuration, the tritium label at that position would have been displaced. Instead, the tritium was retained at the newly formed chiral center (C-2 of tropic acid), confirming a stereospecific rearrangement with retention of configuration. cdnsciencepub.com

Stereochemical Outcome of Carboxyl Group Migration

| Proposed Mechanism | Predicted Outcome for Tritium Label | Experimental Observation |

|---|---|---|

| Migration with Retention of Configuration | Tritium is retained at the chiral center of (S)-tropic acid. cdnsciencepub.com | Tritium was retained, consistent with this mechanism. cdnsciencepub.com |

| Migration with Inversion of Configuration | Tritium is displaced and found on the hydroxymethyl group of (S)-tropic acid. cdnsciencepub.com | This outcome was not observed. cdnsciencepub.com |

Synthetic Applications and Derivatization Strategies of R Tropic Acid Methyl Ester

(R)-Tropic Acid Methyl Ester as a Chiral Building Block in Alkaloid Synthesis

The enantiomerically pure structure of (R)-tropic acid derivatives makes them indispensable starting materials for the synthesis of complex natural products and their analogues. The inherent chirality is transferred to the target molecule, defining its stereochemical identity and, consequently, its pharmacological profile.

(R)-tropic acid is the natural precursor to the tropic acid moiety found in several key tropane (B1204802) alkaloids. wikipedia.org The synthesis of these alkaloids involves the esterification of a tropane-derived alcohol with tropic acid.

Hyoscyamine (B1674123): This biologically active alkaloid is produced through the esterification of tropine (B42219) with (-)-tropic acid (the (S)-enantiomer, which is biosynthetically derived from (R)-phenyllactic acid). uomustansiriyah.edu.iqnih.gov In synthetic routes, (R)-tropic acid derivatives serve as the chiral source for the tropic acid portion of the final molecule. uomustansiriyah.edu.iq The resulting ester, (-)-hyoscyamine, is the levorotatory, biologically active isomer. uomustansiriyah.edu.iq Its racemate, a 1:1 mixture of the (S)- and (R)-isomers, is known as atropine (B194438). uomustansiriyah.edu.iqnih.gov

Hyoscine (Scopolamine): Hyoscine is biosynthetically and synthetically derived from hyoscyamine. The conversion involves a two-step oxidation of the tropane ring of hyoscyamine, catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H). nih.govnih.gov This process first hydroxylates the ring to form 6β-hydroxyhyoscyamine and then mediates an epoxide ring closure to yield hyoscine (scopolamine). nih.gov Therefore, (R)-tropic acid is the foundational chiral building block for the tropic acid segment of both hyoscyamine and hyoscine.

The biosynthetic pathway highlights the importance of littorine, an ester of tropine and (R)-phenyllactic acid, which undergoes an intramolecular rearrangement to form the (S)-tropic acid moiety of hyoscyamine. nih.govnih.govmdpi.com

The pharmacological action of tropane alkaloids is highly stereoselective, meaning the three-dimensional arrangement of atoms significantly impacts their affinity and binding to biological targets like muscarinic receptors. nih.gov The chirality of the tropic acid moiety is a critical determinant of this activity.

The S-(–)-isomer of hyoscyamine, which contains the tropic acid moiety derived from the (R)-precursor, is substantially more potent than its R-(+)- counterpart. nih.gov This difference in potency underscores the importance of using enantiomerically pure starting materials like (R)-tropic acid derivatives in pharmaceutical synthesis. The racemic mixture, atropine, is less active than pure (-)-hyoscyamine because the R-(+)-isomer contributes little to the desired pharmacological effect. uomustansiriyah.edu.iq

| Isomer Comparison | Potency | Biological Activity |

| S-(–)-Hyoscyamine | 30–300 times more potent than the R-(+)-isomer nih.gov | The primary active enantiomer |

| R-(+)-Hyoscyamine | Significantly less potent | Contributes minimally to activity |

| Atropine (Racemate) | Less potent than pure S-(–)-Hyoscyamine uomustansiriyah.edu.iq | Activity is due to the S-(–)-isomer content |

Synthesis of Derivatives from Tropic Acid Esters

Tropic acid esters are versatile intermediates that can be modified through various chemical reactions to produce a range of derivatives. These strategies often involve protecting or activating the hydroxyl group to facilitate subsequent condensation reactions.

Acetylation of the hydroxyl group in tropic acid is a common strategy to create an activated intermediate for esterification or amidation reactions. google.com This conversion is typically achieved by reacting optically active tropic acid with an acetylating agent, such as acetyl chloride. google.com The resulting O-acetyl tropic acid can then be converted into a more reactive acid chloride. google.com

This process is a key step in the synthesis of precursors for anticholinergically active compounds. google.comgoogle.com The acetyl group serves as a temporary protecting group for the hydroxyl function, which can be removed in a later step.

Table of Acetylation Reaction Components

| Starting Material | Reagent | Product |

|---|---|---|

| (-)-Tropic Acid | Acetyl Chloride | (-)-O-acetyl Tropic Acid |

Following a condensation reaction where the acetylated tropic acid moiety has been incorporated into a larger molecule, the acetyl protecting group is often removed to yield the final product with a free hydroxyl group. uomustansiriyah.edu.iqchemicalbook.com This deacetylation, or hydrolysis of the acetyl group, can be accomplished under acidic conditions. chemicalbook.com

An effective method for deacylating chiral 3-acetoxy tropic acid esters involves using a solution of hydrochloric acid in methanol (B129727) (HCl/CH3OH). researchgate.net This procedure is advantageous as it can be performed without causing racemization, thus preserving the critical stereochemical integrity of the chiral center. researchgate.net This step is crucial in the final stages of synthesizing compounds like tropicamide (B1683271) and other anticholinergic agents. google.comchemicalbook.com

Tropicamide, a synthetic anticholinergic agent, is synthesized using derivatives of tropic acid. chemicalbook.comnih.gov The synthesis typically involves the reaction of an activated form of tropic acid with an appropriate amine.

A common synthetic route proceeds as follows:

Activation: Tropic acid is first acetylated and then converted to O-acetyltropyl chloride. chemicalbook.com

Condensation: The O-acetyltropyl chloride is reacted with N-ethyl-N-(pyridin-4-ylmethyl)amine in a condensation reaction to form an amide. chemicalbook.com

Deacetylation: The acetyl group on the resulting intermediate is removed via acidic hydrolysis to yield the final tropicamide molecule. chemicalbook.com

This multi-step process demonstrates the utility of derivatization strategies, like acetylation and deacetylation, in the synthesis of complex pharmaceutical compounds from chiral building blocks like tropic acid esters. chemicalbook.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are indispensable for the structural elucidation of chiral molecules. For stereochemical assignment, techniques that can differentiate between enantiomers are required, often involving the use of a chiral auxiliary agent to induce a diastereomeric environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. In their native state, enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra. However, the use of Chiral Shift Reagents (CSRs) allows for the differentiation of enantiomers. libretexts.org

CSRs are typically coordination complexes of lanthanide metals, such as Europium (Eu) or Praseodymium (Pr), with a chiral ligand. libretexts.orgnih.gov When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms rapidly reversible diastereomeric complexes with the enantiomers of the analyte. libretexts.orgnih.gov (R)-Tropic Acid Methyl Ester possesses Lewis basic sites (the hydroxyl and ester groups) that can coordinate with the Lewis acidic lanthanide center of the CSR.

The formation of these diastereomeric complexes places the protons of the (R) and (S) enantiomers in different magnetic environments. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts (known as lanthanide-induced shifts, LIS) of the protons near the coordination site. libretexts.org Because the two diastereomeric complexes have different geometries, the magnitude of the induced shift will be different for the corresponding protons in the (R) and (S)-enantiomers. This results in the splitting of signals that were previously overlapping, allowing for direct observation and quantification of each enantiomer. nih.gov

The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the presence of the CSR is dependent on several factors, including the concentration of the shift reagent, the temperature, and the specific protons being observed. nih.gov By integrating the separated signals, the enantiomeric excess (% ee) of the sample can be accurately determined.

Table 1: Conceptual NMR Data with Chiral Shift Reagent

| Proton | Original Chemical Shift (δ) ppm (Racemate) | Chemical Shift (δ) ppm with CSR ((R)-Ester) | Chemical Shift (δ) ppm with CSR ((S)-Ester) | Chemical Shift Difference (ΔΔδ) ppm |

| -OCH₃ | 3.70 | 4.10 | 4.15 | 0.05 |

| -CH- | 4.50 | 5.20 | 5.30 | 0.10 |

| -CH₂OH | 3.90 | 4.80 | 4.95 | 0.15 |

Note: The chemical shift values are hypothetical and for illustrative purposes to demonstrate the principle of signal splitting by a chiral shift reagent.

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For chiral compounds, specialized chromatographic methods are essential for determining enantiomeric purity and for preparative separation of enantiomers.

Gas-Liquid Chromatography (GLC), a form of gas chromatography (GC), is a highly sensitive analytical method used to separate volatile compounds. For the analysis of enantiomers like this compound, two main approaches are used:

Indirect Separation via Diastereomer Formation: The enantiomeric mixture is reacted with a chiral derivatizing agent of high optical purity to form diastereomeric derivatives. These diastereomers have different physical properties, including boiling points and interaction with the stationary phase, and can therefore be separated on a standard achiral GLC column. nih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original sample.

Direct Separation on a Chiral Stationary Phase (CSP): This is the more common and direct approach. The analysis is performed on a capillary column coated with a chiral stationary phase. These phases are typically based on cyclodextrin (B1172386) derivatives or other chiral selectors. The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The determination of fatty acid composition is often carried out via their methyl esters in GLC analysis. nih.gov

The choice of column, temperature program, and carrier gas are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nist.gov

Table 2: Typical GLC Parameters for Methyl Ester Analysis

| Parameter | Typical Value/Condition |

| Column Type | Capillary column with Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 100°C, ramp at 5 °C/min to 220°C, hold for 10 min |

Note: These parameters are representative and require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of chiral compounds, including esters like this compound. nih.gov The separation is achieved using a Chiral Stationary Phase (CSP), which allows for direct resolution of the enantiomers. nih.gov

CSPs for HPLC are based on a variety of chiral selectors immobilized on a solid support, typically silica (B1680970) gel. For compounds like tropic acid and its derivatives, polysaccharide-based CSPs are particularly effective. nih.gov These phases consist of derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to the silica support.

The separation mechanism involves stereoselective interactions between the enantiomers and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral cavities or grooves of the CSP. The (R)-enantiomer and the (S)-enantiomer will form diastereomeric complexes with the CSP of differing stability. The enantiomer that interacts more strongly with the stationary phase will be retained longer on the column, resulting in a longer retention time and thus enabling separation. nih.gov

The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. aocs.orglcms.cz The composition of the mobile phase influences the interactions between the analyte and the CSP, affecting both retention and resolution.

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Typical Analytes |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Aromatic compounds, acids, esters, amides |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds |

| Crown Ether-based | Chiral Crown Ether | Primary amines, amino acids |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-systems, amides, esters |

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-Tropic Acid Methyl Ester?

- Methodological Answer : this compound is typically synthesized via esterification or transesterification of tropic acid with methanol. Key steps include:

- Catalyst Selection : Use sulfuric acid (H₂SO₄) or organic bases (e.g., trimethylamine) to catalyze the reaction. For enantiomeric purity, chiral catalysts or enzymatic methods (e.g., lipases) are recommended .

- Purification : Employ HPTLC (High-Performance Thin-Layer Chromatography) with silica gel RP-18 F254s plates to isolate the product . MAK225 purification kits can separate esters from impurities in oily matrices .

- Characterization : Confirm structure via ¹H/¹³C NMR and GC-MS with chiral columns (e.g., SP™-2560) to verify stereochemical integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography (GC) : Use a polar capillary column (e.g., 75 m SP™-2560) with a temperature gradient (50°C to 240°C at 4°C/min). Calibrate with a 37-component FAME mix (e.g., SMB00937) for retention index matching .

- HPLC : Reverse-phase C18 columns (e.g., SUPELCOSIL LC-18) with UV detection at 210 nm effectively resolve esters like methyl oleate or linoleate, which share structural similarities with this compound .

- Quality Control : Validate purity using Karl Fischer titration for water content and HPTLC for byproduct detection .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in stereochemical assignment of this compound?

- Methodological Answer : Contradictions often arise from overlapping GC peaks or ambiguous NMR signals. Mitigation strategies include:

- Cross-Validation : Combine chiral GC (SP™-2560 column), NMR with chiral solvating agents (e.g., Eu(hfc)₃), and X-ray crystallography for unambiguous stereochemical confirmation .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to chromatographic data to distinguish enantiomers in multicomponent systems .

- Reference Standards : Use commercially available (R)- and (S)-enantiomers (e.g., from Sigma-Aldrich) as controls .

Q. What experimental parameters critically influence the enantioselective synthesis of this compound?

- Methodological Answer : Key variables include:

- Temperature : Lower temperatures (0–25°C) favor kinetic resolution in enzymatic esterification .

- Solvent Polarity : Apolar solvents (e.g., hexane) enhance enantioselectivity in lipase-catalyzed reactions .

- Catalyst Loading : Optimize enzyme/substrate ratios (e.g., 1:10 to 1:50 w/w) to balance yield and enantiomeric excess (ee) .

- Reaction Monitoring : Use in-situ FTIR to track ester carbonyl peaks (∼1740 cm⁻¹) and quantify conversion rates .

Q. How should researchers address reproducibility challenges in scaling up this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize catalyst concentration, solvent volume, and agitation speed .

- Scale-Down Models : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) .

- Batch Consistency : Document deviations in purity (e.g., via GC area%) and ee (via chiral HPLC) across batches .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?

- Methodological Answer :

- ANOVA : Test the significance of factors like catalyst type or temperature on yield .

- Regression Analysis : Model nonlinear relationships between reaction time and ee (%) .

- Control Charts : Monitor batch-to-batch variability using Shewhart charts with ±3σ limits .

Q. How can researchers differentiate between kinetic and thermodynamic control in this compound formation?

- Methodological Answer :

- Time-Course Studies : Measure ee and yield at intervals. Kinetic control shows high initial ee that decreases over time; thermodynamic control exhibits increasing ee .

- Activation Energy : Calculate via Arrhenius plots using rate constants at multiple temperatures .

- Computational Modeling : Use DFT (Density Functional Theory) to compare transition state energies of (R) vs. (S) pathways .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to reporting synthetic methodologies for this compound?

- Methodological Answer :

- Reproducibility : Disclose catalyst sources, solvent grades, and equipment models (e.g., Agilent 7890B GC) to enable replication .

- Data Transparency : Share raw chromatograms and NMR spectra as supplementary material .

- Conflict of Interest : Declare funding sources or commercial affiliations related to catalyst suppliers .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.